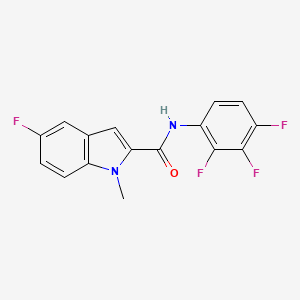![molecular formula C15H15N7O2 B12173998 N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide](/img/structure/B12173998.png)
N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide typically involves the following steps:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate precursors.
Attachment of the cyclopropyl group: This step may involve the use of cyclopropyl halides or other cyclopropyl-containing reagents.
Linking the phenoxyacetamide moiety: This can be done through nucleophilic substitution reactions, where the phenoxy group is introduced via phenol derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
化学反応の分析
Types of Reactions
N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a candidate for drug development targeting specific diseases.
Industry: As an intermediate in the production of agrochemicals or materials.
作用機序
The mechanism of action of N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole rings may interact with active sites, inhibiting or modulating the activity of specific proteins or pathways.
類似化合物との比較
Similar Compounds
Fluconazole: A triazole antifungal agent.
Itraconazole: Another triazole antifungal with a broader spectrum of activity.
Voriconazole: A triazole used to treat serious fungal infections.
Uniqueness
N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide is unique due to its specific structural features, such as the cyclopropyl group and the phenoxyacetamide moiety, which may confer distinct biological activities and chemical properties.
特性
分子式 |
C15H15N7O2 |
|---|---|
分子量 |
325.33 g/mol |
IUPAC名 |
N-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-[2-(1,2,4-triazol-4-yl)phenoxy]acetamide |
InChI |
InChI=1S/C15H15N7O2/c23-13(18-15-19-14(20-21-15)10-5-6-10)7-24-12-4-2-1-3-11(12)22-8-16-17-9-22/h1-4,8-10H,5-7H2,(H2,18,19,20,21,23) |
InChIキー |
APADCCCRWPVISS-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=NC(=NN2)NC(=O)COC3=CC=CC=C3N4C=NN=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-({[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]carbonyl}amino)benzoate](/img/structure/B12173934.png)
![2-Phenyl-5-thiophen-2-yl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B12173944.png)
![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-(4-fluorobenzyl)piperidin-4-yl]acetamide](/img/structure/B12173946.png)

![2-chloro-5-methyl-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B12173954.png)
![(1-benzyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B12173964.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(pyrimidin-2-ylamino)butanamide](/img/structure/B12173971.png)

![2-[(2,4-Dibromophenoxy)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B12173983.png)
![4-(3,5-Dimethylpiperidin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B12173988.png)
![1-(2-methoxyphenyl)-7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12173996.png)
methanone](/img/structure/B12174004.png)

